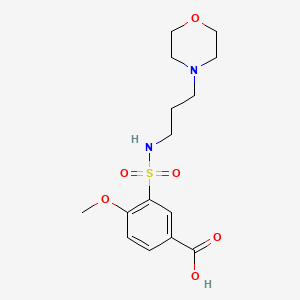
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid is a useful research compound. Its molecular formula is C15H22N2O6S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid (CAS No. 748777-71-1) is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure includes a morpholine moiety, which is known for enhancing solubility and bioavailability, making it a candidate for various pharmacological studies.
- Molecular Formula: C15H22N2O6S
- Molecular Weight: 358.41 g/mol
- IUPAC Name: 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)benzoic acid
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its effects on various cellular pathways and its potential therapeutic roles. Key areas of research include:
-
Antiproliferative Activity
- Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human cancer cell lines, suggesting potential use in cancer therapy.
-
Proteasome and Autophagy Modulation
- Research indicates that benzoic acid derivatives can modulate protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In silico studies suggest that this compound may act as a binder to key enzymes involved in these pathways, enhancing their activity .
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on enzymes such as cathepsins B and L, which are crucial for protein degradation and have implications in cancer progression and neurodegenerative diseases. The binding affinity of the compound to these enzymes was assessed using molecular docking studies, revealing promising interactions that could lead to therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity Study
- A study focusing on the anticancer properties of this compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed without notable toxicity to normal cells .
-
Mechanistic Insights
- In another investigation, the compound was shown to enhance the degradation of misfolded proteins through the activation of the proteasome pathway. This effect was particularly pronounced in aged fibroblast cells, suggesting its potential use as an anti-aging agent by improving cellular proteostasis .
Properties
IUPAC Name |
4-methoxy-3-(3-morpholin-4-ylpropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-22-13-4-3-12(15(18)19)11-14(13)24(20,21)16-5-2-6-17-7-9-23-10-8-17/h3-4,11,16H,2,5-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEODXGAPXXLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














